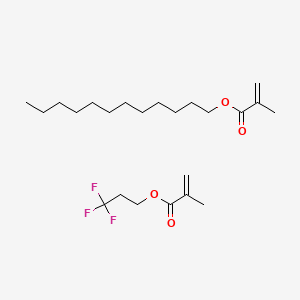
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl 2-methylprop-2-enoate: and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are characterized by their unique chemical structures, which include a long dodecyl chain and a trifluoropropyl group, respectively. They are used in various industrial applications due to their distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
-
Dodecyl 2-methylprop-2-enoate
- This compound can be synthesized through the esterification of dodecanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Reaction: [ \text{Dodecanol} + \text{Methacrylic Acid} \rightarrow \text{Dodecyl 2-methylprop-2-enoate} + \text{Water} ]
-
3,3,3-trifluoropropyl 2-methylprop-2-enoate
- This compound can be synthesized by reacting 3,3,3-trifluoropropanol with methacrylic acid in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction: [ \text{3,3,3-Trifluoropropanol} + \text{Methacrylic Acid} \rightarrow \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{Water} ]
Industrial Production Methods
- Industrial production of these compounds often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process.
化学反応の分析
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- Reduction of these esters can lead to the formation of alcohols.
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. Their unique structures impart specific properties to the resulting polymers, such as hydrophobicity and chemical resistance.
Biology
- In biological research, these compounds are used as intermediates in the synthesis of bioactive molecules. Their ester groups can be modified to introduce various functional groups, making them versatile building blocks.
Medicine
- These compounds are explored for their potential use in drug delivery systems. Their ability to form stable esters makes them suitable for encapsulating active pharmaceutical ingredients.
Industry
- In the industrial sector, these compounds are used as additives in lubricants, coatings, and adhesives. Their chemical stability and resistance to degradation make them valuable in enhancing the performance of industrial products.
作用機序
- The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways:
類似化合物との比較
Similar Compounds
Lauryl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a shorter alkyl chain.
Hexadecyl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a longer alkyl chain.
2,2,2-Trifluoroethyl methacrylate: Similar to 3,3,3-trifluoropropyl 2-methylprop-2-enoate but with a shorter fluorinated chain.
Uniqueness
- The presence of the trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate imparts unique properties such as increased hydrophobicity and chemical resistance compared to non-fluorinated analogs.
- The long dodecyl chain in dodecyl 2-methylprop-2-enoate provides enhanced flexibility and lower glass transition temperature in polymers compared to shorter alkyl chain analogs.
These compounds, with their unique chemical structures and properties, find diverse applications across various fields, making them valuable in both research and industry.
特性
CAS番号 |
65605-58-5 |
|---|---|
分子式 |
C23H39F3O4 |
分子量 |
436.5 g/mol |
IUPAC名 |
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |
InChIキー |
AIBYSHCOOFEZPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |
関連するCAS |
65605-58-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


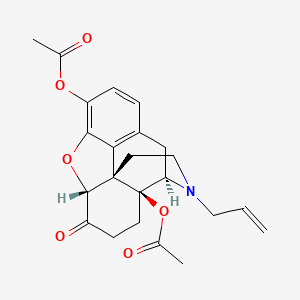

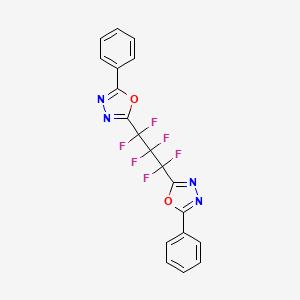
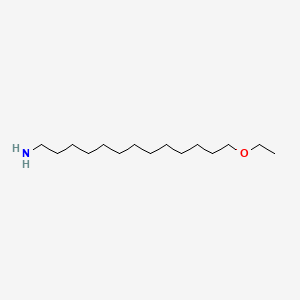
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
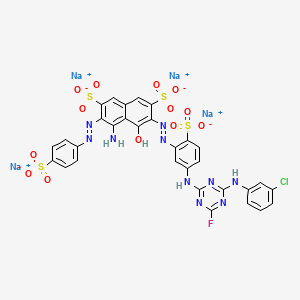
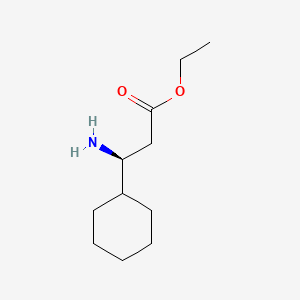
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)


